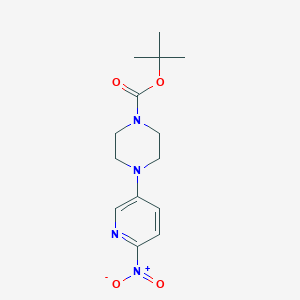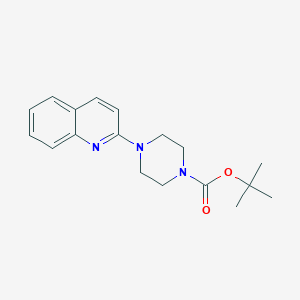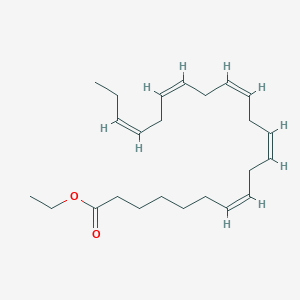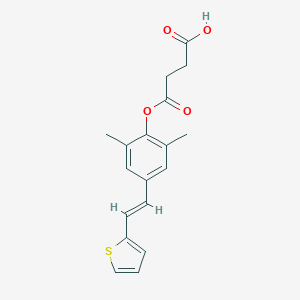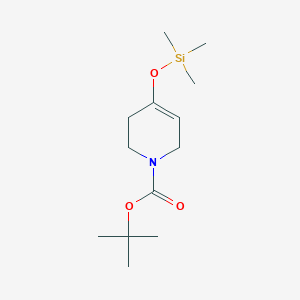
2,6-ジブロモキノン-4-クロロイミド
説明
科学的研究の応用
2,6-Dibromoquinone-4-chloroimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the colorimetric detection of phenolic compounds.
Biology: Employed in biochemical assays to detect phenolic compounds in biological samples.
Medicine: Utilized in diagnostic tests to identify phenolic compounds in medical samples.
Industry: Applied in the quality control of industrial processes involving phenolic compounds.
作用機序
2,6-ジブロモキノン-4-クロロイミドの作用機序は、そのクロロイミド基(=NCl)とフェノール化合物の反応を含みます。この反応は、=N-結合によって2つの芳香族環が結合したインジフェノールの形成につながります。 生成されたインジフェノールは、比色染料としての用途の基礎となる、明確な色の変化を示します .
類似化合物:
- 2,6-ジブロモキノン-4-クロロイミド
- 2,6-ジクロロキノン-4-クロロイミド
- 2,6-ジブロモキノン-4-フルオロイミド
比較: 2,6-ジブロモキノン-4-クロロイミドは、特定のハロゲン化パターンにより、独特の化学的性質と反応性を示すため、独特です。 アナログと比較して、フェノール化合物の検出に対する感度が高く、より強い色の変化を生じるため、比色アッセイに特に役立ちます .
生化学分析
Biochemical Properties
The primary role of 2,6-Dibromoquinone-4-chloroimide in biochemical reactions is as a Gibbs reagent for the colorimetric detection of phenolic compounds . It interacts with phenolic compounds, which are a type of aromatic organic compound that includes a wide range of biomolecules such as enzymes and proteins . The nature of these interactions is primarily chemical, involving a reaction that produces an indigo dye .
Cellular Effects
The effects of 2,6-Dibromoquinone-4-chloroimide on cells and cellular processes are primarily related to its role in the detection of phenolic compounds . Phenolic compounds play a crucial role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the detection and quantification of these compounds using 2,6-Dibromoquinone-4-chloroimide can provide valuable insights into these cellular processes .
Molecular Mechanism
At the molecular level, 2,6-Dibromoquinone-4-chloroimide exerts its effects through binding interactions with phenolic compounds . This binding triggers a chemical reaction that results in the formation of an indigo dye, which can be detected colorimetrically . This mechanism allows for the detection and quantification of phenolic compounds, providing a measure of their presence and concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromoquinone-4-chloroimide can change over time due to factors such as the stability and degradation of the compound . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.
Metabolic Pathways
Given its role in detecting phenolic compounds, it may interact with enzymes or cofactors involved in the metabolism of these compounds .
Subcellular Localization
Given its role in detecting phenolic compounds, it is likely to be present wherever these compounds are found within the cell .
準備方法
合成経路と反応条件: 2,6-ジブロモキノン-4-クロロイミドは、キノン誘導体の臭素化に続き、塩素化によって合成できます。 反応は通常、臭素と塩素試薬を制御された条件下で使用して、キノン環上の臭素原子と塩素原子の選択的置換を確実に行うことからなります .
工業生産方法: 2,6-ジブロモキノン-4-クロロイミドの工業生産には、大規模な臭素化および塩素化プロセスが含まれます。これらのプロセスは、ハロゲン化反応の発熱性を処理するために設計された反応器で行われます。 製品はその後、結晶化およびろ過技術によって精製され、所望の純度レベルを実現します .
反応の種類:
酸化: 2,6-ジブロモキノン-4-クロロイミドは、特に強酸化剤の存在下で、酸化反応を受ける可能性があります。
還元: この化合物は、使用する還元剤に応じて、さまざまな誘導体へと還元できます。
置換: ハロゲン原子を置換できる求核剤との置換反応、特にそれらの反応で知られています。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの強酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤。
置換: アルカリ性条件下でのアミンまたはチオールなどの求核剤。
生成される主な生成物:
酸化: 高い酸化状態の化合物の生成。
還元: ハロゲン原子が少ない還元誘導体の生成。
4. 科学研究における用途
2,6-ジブロモキノン-4-クロロイミドは、科学研究において幅広い用途を持っています:
類似化合物との比較
- 2,6-Dibromoquinone-4-chlorimide
- 2,6-Dichloroquinone-4-chloroimide
- 2,6-Dibromoquinone-4-fluoroimide
Comparison: 2,6-Dibromoquinone-4-chloroimide is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it has a higher sensitivity for detecting phenolic compounds and produces a more intense color change, making it particularly useful in colorimetric assays .
特性
IUPAC Name |
2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWKEVKEKOTYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=NCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060215 | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-45-1 | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromoquinone-4-chlorimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQC reagent | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMOQUINONE-4-CHLORIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)
